1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxine.
Octachlorodibenzo-p-dioxins are chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletel structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)
OCTACHLORODIBENZO-p-DIOXIN
CAS No.: 3268-87-9
Cat. No.: VC21153110
Molecular Formula: C12Cl8O2
Molecular Weight: 459.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3268-87-9 |
|---|---|
| Molecular Formula | C12Cl8O2 |
| Molecular Weight | 459.7 g/mol |
| IUPAC Name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin |
| Standard InChI | InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
| Standard InChI Key | FOIBFBMSLDGNHL-UHFFFAOYSA-N |
| SMILES | C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
| Canonical SMILES | C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
| Boiling Point | 510.0 °C |
| Colorform | Colorless crystals or needles from trichlorobenzene |
| Melting Point | 626 °F (NTP, 1992) 330-332 °C |
Introduction
| Identifier | Value |
|---|---|
| CAS Registry Number | 3268-87-9 |
| Chemical Formula | C₁₂Cl₈O₂ |
| IUPAC Name | 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin |
| Common Synonyms | OCDD, Octachlorodibenzodioxin, Dibenzo-p-dioxin (octachloro-) |
| IUPAC Standard InChIKey | FOIBFBMSLDGNHL-UHFFFAOYSA-N |
Physical and Chemical Properties
OCDD is characterized by its high stability, low volatility, and extremely low water solubility - properties that contribute to its environmental persistence and bioaccumulation potential.
Physical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 459.751 g/mol | |
| Physical State | Solid at room temperature | Colorless crystals or white crystalline solid |
| Melting Point | 331°C | |
| Boiling Point | 535.16°C | Rough estimate |
| Density | 1.8860 g/cm³ | Estimate |
| Refractive Index | 1.6750 | Estimate |
Solubility and Partitioning
| Property | Value | Notes |
|---|---|---|
| Water Solubility | 0.000074 μg/L (25°C) | Extremely hydrophobic |
| Solubility in Organic Solvents | Very slightly soluble in methanol | More soluble in non-polar solvents |
| Soil Adsorption | High | Strong adsorption to soil particles |
Chemical Stability and Reactivity
OCDD is exceptionally stable under normal environmental conditions. It shows low reactivity, which generally decreases with increased halogenation. When heated to decomposition, it emits toxic chloride fumes. The compound is potentially incompatible with strong oxidizing and reducing agents, and may be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Environmental Presence and Formation
OCDD is widely distributed in the environment, with a characteristic dominance pattern compared to other dioxin congeners in certain environmental matrices.
Environmental Occurrence
OCDD has been identified in at least 179 of the 1,867 hazardous waste sites proposed for inclusion on the EPA National Priorities List (NPL) . The compound is particularly notable for its prevalence in soil and sediment samples, often representing the dominant dioxin congener in these matrices due to its resistance to degradation and environmental transformation processes.
Sources and Formation Pathways
OCDD can be released into the environment through various anthropogenic and natural processes:
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Combustion Sources: Municipal solid waste incineration, medical waste incineration, industrial hazardous waste burning, fossil fuel combustion, and wood burning .
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Chemical Manufacturing: Production, use, and disposal of certain chemicals including chlorinated benzenes, chlorinated pesticides, and PCBs .
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Metal Production and Recycling: Various metallurgical processes that involve chlorinated compounds .
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Natural Formation: A significant discovery is the ability of OCDD to form naturally under environmentally relevant conditions on clay minerals. Research demonstrates that when pentachlorophenol (PCP) is mixed with Fe(III)-montmorillonite (a naturally occurring and widely distributed clay mineral), significant amounts of OCDD are rapidly formed (approximately 5 mg OCDD/kg clay) at ambient temperature in the presence of water .
Formation Mechanism on Clay Minerals
The formation of OCDD on Fe(III)-montmorillonite clay occurs through a series of reactions:
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Single electron transfer from pentachlorophenol (PCP) to Fe(III)-montmorillonite, forming the PCP radical cation
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Subsequent dimerization of the radical species
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Dechlorination reactions
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Ring closure reactions resulting in OCDD formation
This pathway provides evidence for the in situ formation of OCDD in soils and geologic clay deposits, which helps explain the characteristic dioxin congener profiles observed in soil environments .
Toxicity and Health Effects
Relative Toxicity and TEF Value
OCDD is less toxic than other dioxin congeners, particularly compared to 2,3,7,8-TCDD (tetrachlorodibenzo-p-dioxin), which is considered the most toxic dioxin. In the WHO toxicity equivalence factor (TEF) system, OCDD has been assigned a TEF of 0.0003, meaning it is approximately 3,333 times less toxic than 2,3,7,8-TCDD . Despite its lower potency, OCDD's environmental prevalence and ability to bioaccumulate make it a compound of concern.
| Dioxin Congener | TEF (WHO 2005) |
|---|---|
| 2,3,7,8-TCDD | 1.0 |
| 1,2,3,7,8-PeCDD | 1.0 |
| 1,2,3,4,7,8-HxCDD | 0.1 |
| 1,2,3,6,7,8-HxCDD | 0.1 |
| 1,2,3,7,8,9-HxCDD | 0.1 |
| 1,2,3,4,6,7,8-HpCDD | 0.01 |
| OCDD | 0.0003 |
Acute and Chronic Toxicity
Subchronic exposure to OCDD appears to cause effects similar to those observed following exposure to low levels of TCDD, but at much higher doses (approximately 100-1000 times higher concentrations are needed). These effects include:
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Elevated 7-ethoxyresorufin-O-deethylase activity (40-fold increase over controls after 65 doses)
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Doubled cytochrome P-450 content with a 2-nm blue-shift in the Soret maximum
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Treatment-related cytoplasmic fatty vacuolization in the liver
GHS Classification and Hazards
According to the Globally Harmonized System (GHS) classification:
| Hazard Statement | Classification | Category |
|---|---|---|
| H300 | Fatal if swallowed | Acute toxicity, oral |
| H400 | Very toxic to aquatic life | Hazardous to aquatic environment, acute |
| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to aquatic environment, long-term |
Environmental Fate and Transport
Environmental Partitioning
Due to its extremely low water solubility and high lipophilicity, OCDD strongly partitions to soil, sediment, and organic matter in the environment. The compound has a high affinity for particulate matter in air and water systems .
Persistence and Degradation
OCDD is highly persistent in the environment. Key aspects of its environmental behavior include:
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Photodegradation: Direct photolysis is an important degradation process, particularly in surface waters and on soil surfaces exposed to sunlight.
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Biodegradation: Biodegradation occurs very slowly, especially for higher chlorinated dioxins like OCDD. These compounds are considered environmentally persistent.
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Mobility: OCDD has large soil adsorption coefficients and possesses low mobility in soil surfaces, limiting its transport in terrestrial environments.
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Bioaccumulation: The compound tends to bioconcentrate in aquatic organisms and can biomagnify through food chains due to its lipophilic nature .
Analytical Methods and Detection
Standard Analytical Methods
The primary method for detection and quantification of OCDD is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS). EPA Method 8280B specifically addresses the detection of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) using high-resolution gas chromatography/low-resolution mass spectrometry (HRGC/LRMS) .
Sample Preparation and Analysis
Analysis of OCDD typically involves:
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Extraction from environmental matrices (soil, sediment, water, biological tissues)
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Clean-up procedures to remove interfering compounds
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Concentration of the extract
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Analysis by HRGC/MS with appropriate internal standards
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Quantification based on isotope dilution techniques
Remediation and Degradation Strategies
Chemical Degradation Methods
Recent research has explored various degradation methods for OCDD and other persistent dioxins:
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Reductive Dechlorination: Studies have examined the degradation of OCDD in aqueous solutions using zero-valent metal nanoparticles, particularly zero-valent zinc. This approach offers a potential remediation strategy for contaminated water .
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Advanced Oxidation Processes: Various oxidative techniques have been investigated for degrading dioxins, including OCDD.
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Photocatalytic Degradation: Using catalysts to enhance photodegradation rates under UV light.
Bioremediation Approaches
Bioremediation approaches are generally less effective for OCDD due to its extreme persistence, but research continues into specialized microbial communities that might degrade highly chlorinated dioxins.
Regulatory Status and Risk Management
Regulatory Framework
OCDD is regulated as part of the broader class of dioxin compounds. The U.S. Environmental Protection Agency (EPA) tracks the distribution percentage of OCDD in reported dioxin compounds and includes it in risk assessments using the TEF methodology.
Risk Assessment Approach
The U.S. EPA recommends using the toxicity equivalence factor (TEF) methodology to evaluate human health risks from exposures to environmental media containing dioxin-like compounds, including OCDD. This approach uses 2,3,7,8-TCDD as the index chemical and applies WHO consensus TEF values to calculate the total toxic equivalency (TEQ) of a mixture .
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